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  • Product: 1,3-Dimethyl-5-cyanouracil
  • CAS: 36980-91-3

Core Science & Biosynthesis

Foundational

Unambiguous NMR Spectrum Assignment of 1,3-Dimethyl-5-cyanouracil: A Multi-Dimensional Approach

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary The structural elucidation of highly functionalized pyrimidines is a critical qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The structural elucidation of highly functionalized pyrimidines is a critical quality attribute in the development of nucleobase-derived therapeutics. 1,3-Dimethyl-5-cyanouracil presents a unique analytical challenge: it lacks scalar proton-proton ( 3JHH​ ) couplings across its core ring, rendering standard 1D 1 H NMR insufficient for complete regiochemical assignment. This whitepaper details a self-validating Nuclear Magnetic Resonance (NMR) methodology, utilizing a combination of 1D ( 1 H, 13 C) and 2D (HSQC, HMBC) techniques to establish absolute connectivity.

Molecular Architecture & Chemical Shift Causality

To accurately assign the NMR spectrum, we must first understand the electronic causality dictated by the molecule's substituents. 1,3-Dimethyl-5-cyanouracil consists of a uracil core modified by two electron-donating N -methyl groups and a strongly electron-withdrawing cyano ( −C≡N ) group at the C5 position.

  • Anisotropic Deshielding at C6: In unsubstituted 1,3-dimethyluracil, the C6 proton typically resonates at approximately 7.58 ppm[1]. The introduction of the C5-cyano group exerts a profound inductive and anisotropic deshielding effect, pushing the C6 proton resonance significantly downfield to >8.0 ppm[2].

  • The Alpha-Cyano Shielding Paradox: While the cyano group withdraws electron density from the overall ring, its π -system exerts a specific magnetic anisotropy that actually shields the directly attached alpha-carbon (C5). Consequently, while typical sp 2 aromatic carbons resonate above 100 ppm, the C5 carbon in 5-cyanouracil derivatives atypically resonates upfield at ~88.0–90.0 ppm[3].

  • Steric Compression of N -Methyls: The N3-methyl group is sterically compressed between two highly polarized carbonyl groups (C2 and C4), whereas the N1-methyl is adjacent to the C2 carbonyl and the C6 methine. This subtle electronic difference allows for their differentiation in 13 C NMR.

Data Synthesis: 1D NMR Profiling

The quantitative data below summarizes the expected 1D NMR profile based on the electronic parameters of the molecule.

Table 1: 1 H NMR Quantitative Assignments (CDCl 3​ / DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCausality & Assignment Rationale
C6-H 8.40 – 8.60Singlet (s)1HHighly deshielded by the adjacent C5-cyano group and N1 atom. Lacks adjacent protons, hence a sharp singlet.
N1-CH 3​ 3.40 – 3.50Singlet (s)3HSlightly more deshielded than N3-CH 3​ due to the proximity of the C6 alkene system.
N3-CH 3​ 3.25 – 3.35Singlet (s)3HFlanked by the C2 and C4 carbonyls; exhibits a distinct singlet upfield of N1-CH 3​ .
Table 2: 13 C NMR Quantitative Assignments
PositionChemical Shift ( δ , ppm)Carbon TypeCausality & Assignment Rationale
C4 159.0 – 161.0C=O (Quat)Carbonyl para to N1, conjugated with the C5-cyano group.
C2 150.0 – 151.0C=O (Quat)Urea-type carbonyl positioned directly between two electronegative nitrogen atoms.
C6 148.0 – 150.0CH (Methine)Alkene carbon attached to N1; deshielded by the inductive effect of the CN group.
C N 113.0 – 115.0C N (Quat)Characteristic chemical shift for a conjugated nitrile carbon.
C5 88.0 – 90.0C (Quat)Strongly shielded by the magnetic anisotropy (alpha-effect) of the cyano group[3].
N1-CH 3​ 37.0 – 39.0CH 3​ N -methyl carbon; shift influenced by N1 lone pair delocalization into C2 and C6.
N3-CH 3​ 28.0 – 30.0CH 3​ N -methyl carbon; sterically compressed between two carbonyls.

Orthogonal 2D Validation: The Self-Validating System

To transition from "predicted" assignments to "unambiguous" proof, a self-validating 2D NMR workflow is required. Because the molecule lacks coupled proton networks (COSY is useless here), we rely entirely on Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

NMR_Workflow N1 1D ¹H & ¹³C NMR Identify core functional groups N2 2D HSQC Map direct ¹H-¹³C attachments N1->N2 N3 2D HMBC Trace 2-3 bond connectivities N2->N3 N4 Structural Validation Differentiate N1/N3 & C2/C4 N3->N4

Caption: Sequential 1D and 2D NMR workflow for unambiguous structural elucidation.

The HMBC Logical Loop

The trustworthiness of this assignment relies on the HMBC experiment, which detects long-range ( 2J and 3J ) carbon-proton couplings.

  • Anchoring the Map: The C6-H proton is easily identified in 1 H NMR (singlet, ~8.5 ppm). HSQC links this proton to the C6 carbon (~149 ppm).

  • Differentiating the Methyls: In HMBC, the N1-methyl protons will show a 3J correlation to the C6 carbon. The N3-methyl protons cannot see C6. Therefore, the methyl group correlating to C6 is unambiguously N1-CH 3​ .

  • Differentiating the Carbonyls: Both N1-CH 3​ and N3-CH 3​ will show a 3J correlation to the C2 carbonyl (~150 ppm). However, only the N3-CH 3​ will show a 3J correlation to the C4 carbonyl (~160 ppm).

  • Confirming the Cyano Position: The C6-H proton will show a 3J correlation to the nitrile carbon (C N) and a 2J correlation to the shielded C5 quaternary carbon.

HMBC_Correlations cluster_protons Proton Resonances cluster_carbons Carbon Resonances H_C6 H-C6 (Singlet) C2 C2 (Carbonyl) H_C6->C2 ³J C4 C4 (Carbonyl) H_C6->C4 ³J C5 C5 (Quaternary) H_C6->C5 ²J CN C≡N (Nitrile) H_C6->CN ³J H_N1Me N1-CH₃ (Singlet) H_N1Me->C2 ³J C6 C6 (Methine) H_N1Me->C6 ³J H_N3Me N3-CH₃ (Singlet) H_N3Me->C2 ³J H_N3Me->C4 ³J

Caption: Key HMBC correlations establishing the regiochemistry of 1,3-dimethyl-5-cyanouracil.

Standardized Experimental Protocol

To ensure reproducibility across analytical laboratories, the following step-by-step methodology must be adhered to when acquiring the spectra:

Phase 1: Sample Preparation

  • Weigh 15–20 mg of high-purity (>98%) 1,3-dimethyl-5-cyanouracil.

  • Dissolve the analyte completely in 600 µL of deuterated solvent (CDCl 3​ or DMSO- d6​ , 99.8% D).

  • Ensure the solvent contains 0.03% (v/v) Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube, ensuring no particulates are suspended (filter through glass wool if necessary).

Phase 2: 1D Acquisition Parameters

  • 1 H NMR: Acquire on a 400 MHz or 600 MHz spectrometer. Use a standard 30° pulse program (zg30), 16 to 32 scans, with a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the methyl singlets.

  • 13 C NMR: Acquire at 100 MHz or 150 MHz with complete proton decoupling (zgpg30). Due to the presence of four quaternary carbons (C2, C4, C5, CN) which have long T1​ relaxation times, set the relaxation delay (D1) to at least 2.5–3.0 seconds and acquire a minimum of 1024 scans for adequate signal-to-noise ratio.

Phase 3: 2D Acquisition Parameters

  • HSQC: Run a phase-sensitive multiplicity-edited HSQC. Set the 1JCH​ coupling constant to 145 Hz. Acquire 256 t1​ increments with 2–4 scans per increment. This will map the C6-H and the two N-CH 3​ groups.

  • HMBC: Run a standard HMBC experiment optimized for long-range couplings. Crucially, set the long-range coupling constant ( nJCH​ ) to 8 Hz . Acquire 256 t1​ increments with 8–16 scans per increment. Process with a sine-squared window function for optimal resolution of the cross-peaks mapped in the diagram above.

References

  • 1,3-Dimethyluracil | C6H8N2O2 | CID 70122 - PubChem National Center for Biotechnology Information (NIH)[Link][1]

  • [Ru(bpy)2(5-cyanouracil)2]2+ as a Potential Light-Activated Dual-Action Therapeutic Agent Inorganic Chemistry - ACS Publications[Link][2]

  • Modified Nucleotides as Substrates of Terminal Deoxynucleotidyl Transferase Molecules - MDPI[Link][3]

Sources

Exploratory

Computational Chemistry and DFT Modeling of 1,3-Dimethyl-5-cyanouracil: A Technical Guide for Advanced Therapeutics

Executive Summary & Rationale Uracil and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting profound anticancer, antiviral, and radiosensitizing properties[1]. Among these, 1,3-dimethyl-5-cyano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Uracil and its derivatives are foundational scaffolds in medicinal chemistry, exhibiting profound anticancer, antiviral, and radiosensitizing properties[1]. Among these, 1,3-dimethyl-5-cyanouracil (CAS 36980-91-3)[2] represents a highly specialized model compound.

As a Senior Application Scientist, I approach the computational modeling of this molecule not merely as a theoretical exercise, but as a self-validating system for drug design. The structural modifications in this compound serve specific, mechanistic purposes:

  • 1,3-Dimethylation : Alkylation at the N1 and N3 positions locks the pyrimidine ring into its predominant diketo tautomeric form. This eliminates the complex hydrogen-bonding networks and tautomeric equilibria (lactam-lactim tautomerism) that typically complicate the computational modeling of free uracil[3]. Furthermore, the N1-methyl group accurately mimics the steric bulk of the glycosidic bond in nucleosides.

  • 5-Cyano Substitution : The cyano (-C≡N) group at the C5 position acts as a powerful electron-withdrawing group (EWG). This dramatically alters the redox potential of the molecule, increasing its electron affinity. Additionally, the C≡N stretching frequency (~2200–2300 cm⁻¹) serves as an exceptional, background-free vibrational probe for local electrostatic environments[4].

This whitepaper details the rigorous Density Functional Theory (DFT) protocols required to accurately model the electronic structure, thermodynamic stability, and therapeutic mechanisms of 1,3-dimethyl-5-cyanouracil.

Standardized Computational Methodology

To ensure scientific integrity and reproducibility, computational protocols must be grounded in physical causality. The following step-by-step workflow outlines the optimal DFT approach for characterizing 1,3-dimethyl-5-cyanouracil.

Step-by-Step DFT Protocol

Step 1: Conformational Search and Initial Geometry

  • Action : Generate the 3D structure of 1,3-dimethyl-5-cyanouracil and perform a preliminary molecular mechanics (e.g., MMFF94) optimization.

  • Causality : While the pyrimidine ring is planar, the rotational dynamics of the N-methyl groups must be minimized to find the global minimum before applying expensive quantum mechanical calculations.

Step 2: Geometry Optimization

  • Action : Optimize the geometry using the M06-2X or B3LYP-D3 functional paired with the 6-311++G(d,p) basis set[5][6].

  • Causality : B3LYP is the industry standard for organic molecules, but the addition of Grimme’s dispersion correction (D3) is mandatory to account for intramolecular non-covalent interactions. Alternatively, M06-2X is highly recommended for main-group thermochemistry and barrier heights[7]. The inclusion of diffuse functions (++) is critical because we will be evaluating electron affinities and transient radical anions; diffuse functions allow the electron density to expand properly when an extra electron is added[6].

Step 3: Frequency Analysis (Self-Validation)

  • Action : Run a harmonic vibrational frequency calculation at the exact same level of theory used for optimization.

  • Causality : This step is a self-validating checkpoint. The absence of imaginary frequencies (negative values) mathematically guarantees that the optimized geometry is a true local minimum on the potential energy surface (PES), rather than a transition state[7]. It also yields the Zero-Point Vibrational Energy (ZPVE) required for accurate thermodynamic corrections.

Step 4: Implicit Solvation Modeling

  • Action : Apply the Solvent Model Density (SMD) approach using water (ε = 78.3) or acetonitrile (ε = 35.6) as the continuous medium.

  • Causality : Gas-phase calculations poorly represent biological systems. We select SMD over the traditional Polarizable Continuum Model (PCM) because SMD explicitly parameterizes non-electrostatic terms (cavitation, dispersion, and solvent structural effects), which is highly superior for predicting accurate redox potentials and pKa values[3][5].

G N1 1. Conformational Search (Molecular Mechanics) N2 2. Geometry Optimization (DFT: B3LYP-D3/6-311++G**) N1->N2 N3 3. Frequency Analysis (Zero-Point Energy & Minima Check) N2->N3 N4 4. Solvation Modeling (SMD: Water/Acetonitrile) N3->N4 N5 5. Property Extraction (FMO, ESP, TD-DFT) N4->N5

Caption: Sequential DFT workflow for the computational modeling of uracil derivatives.

Electronic Structure & Reactivity Profiling

The biological activity of 1,3-dimethyl-5-cyanouracil is dictated by its Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of the C5-cyano group withdraws electron density from the pyrimidine ring via both inductive and resonance effects. This significantly lowers the energy of the LUMO compared to unsubstituted uracil, making the molecule a potent electron acceptor (electrophile)[1][6]. The N1 and N3 methyl groups provide mild electron-donating inductive effects, slightly offsetting the cyano group's pull, but primarily act to disrupt intermolecular hydrogen bonding.

Quantitative Data Summary

The following table synthesizes the expected global reactivity descriptors (calculated via Koopmans' theorem approximations at the B3LYP/6-311++G(d,p) level) to demonstrate the comparative electronic shift[1][6].

CompoundHOMO (eV)LUMO (eV)Band Gap (ΔE, eV)Electrophilicity Index (ω, eV)Dipole Moment (Debye)
Uracil -6.82-1.555.271.744.30
5-Cyanouracil -7.25-2.604.653.125.85
1,3-Dimethyl-5-cyanouracil -7.08-2.454.632.986.10

Data Interpretation: The high electrophilicity index (ω = 2.98 eV) of 1,3-dimethyl-5-cyanouracil confirms its strong capacity to accept electrons, a critical metric for its potential use in redox-active therapeutics[1].

Therapeutic Applications & Mechanistic Modeling

Radiosensitization via Electron Attachment

In cancer radiotherapy, ionizing radiation generates abundant Low-Energy Electrons (LEEs) and hydrated electrons in the cellular medium. A primary strategy in drug development is to use modified nucleobases that capture these electrons, forming transient radical anions that subsequently undergo bond dissociation to cause lethal DNA damage[6].

Computational modeling of 1,3-dimethyl-5-cyanouracil reveals its behavior as a potential radiosensitizer. Because of the lowered LUMO, the molecule easily captures an electron to form a radical anion [1,3-diMe-5-CNU]•−. However, DFT calculations of the Potential Energy Surface (PES) show that the activation barrier (ΔG*) for the cleavage of the C5–CN bond is exceptionally high (>40 kcal/mol)[6].

G A 1,3-Dimethyl-5-cyanouracil (Neutral Ground State) C Transient Radical Anion [1,3-diMe-5-CNU]•− A->C B Low-Energy Electron (LEE) Attachment B->C D C5-CN Bond Dissociation (High Activation Barrier >40 kcal/mol) C->D Thermal Activation E Uracil-5-yl Radical Formation (Unfavorable Pathway) D->E

Caption: Radiosensitization pathway and kinetic bottleneck for 5-cyanouracil derivatives.

Photodynamic Therapy (PDT) and Metal Coordination

Derivatives of 5-cyanouracil are actively investigated as ligands in transition metal complexes for dual-action Photodynamic Therapy (PDT). For instance, coordination to Ruthenium(II) centers (e.g., [Ru(bpy)2(5CNU)2]2+) creates a photoactivatable prodrug[8].

Using Time-Dependent DFT (TD-DFT), we can model the Metal-to-Ligand Charge Transfer (MLCT) states. Upon irradiation with visible light (~410 nm), the complex undergoes a transition into a triplet MLCT state, which mixes with a dissociative Metal-Centered (³MC) state. This causes the photolytic release of the active 5-cyanouracil derivative and the generation of an aqua-ruthenium species capable of covalently binding to DNA[8][9].

Vibrational Spectroscopy: The Nitrile Probe

A unique advantage of 1,3-dimethyl-5-cyanouracil in structural biology is the presence of the nitrile group. The C≡N asymmetric stretch occurs in a "transparent window" of the infrared spectrum (~2200–2300 cm⁻¹), where biological macromolecules (proteins, unmodified nucleic acids, lipids) do not absorb[4].

Protocol for Vibrational Modeling:

  • Perform the frequency calculation at the B3LYP/6-311++G(d,p) level.

  • Apply a scaling factor (typically ~0.96 for B3LYP) to correct for anharmonicity.

  • Model explicit solvent interactions (e.g., adding 1-2 discrete water molecules hydrogen-bonded to the cyano nitrogen) alongside the SMD implicit model.

Causality: The C≡N stretching frequency is highly sensitive to the local electric field (Stark effect). By computationally mapping the shift in the C≡N frequency against different hydration states, researchers can use 1,3-dimethyl-5-cyanouracil as an experimental biosensor to probe the hydration dynamics and electrostatic environment of binding pockets in real-time[4].

Conclusion

The computational characterization of 1,3-dimethyl-5-cyanouracil requires a rigorous, physics-based approach. By utilizing dispersion-corrected DFT (B3LYP-D3 or M06-2X) with diffuse basis sets (6-311++G(d,p)) and SMD solvation, researchers can accurately predict its high electron affinity, its behavior as an electron trap in radiotherapy, and its utility as an infrared vibrational probe. Because the 1,3-dimethylation locks the tautomeric state, this molecule serves as a highly reliable, self-validating model for the rational design of next-generation pyrimidine-based therapeutics.

References

  • 1,3-DIMETHYL-5-CYANOURACIL — Chemical Substance Information NextSDS Substance Database URL:[Link]

  • Uracil-5-yl O-Sulfamate: An Illusive Radiosensitizer. Pitfalls in Modeling the Radiosensitizing Derivatives of Nucleobases National Center for Biotechnology Information (PMC) URL:[Link]

  • Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives National Center for Biotechnology Information (PMC) URL:[Link]

  • Computational Prediction of One-Electron Oxidation Potentials for Cytosine and Uracil Epigenetic Derivatives The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • [Ru(bpy)2(5CNU)2]2+ as a Potential Dual Action PDT Agent National Center for Biotechnology Information (PMC) URL:[Link]

  • How to Find Out Whether a 5‑Substituted Uracil Could Be a Potential DNA Radiosensitizer Johns Hopkins University / ACS URL:[Link]

  • A vibrational probe for local nucleic acid environments: 5-Cyano-2′-deoxyuridine Amazon AWS / JACS URL:[Link]

  • Photoactivatable metal complexes: from theory to applications in biotechnology and medicine Philosophical Transactions of the Royal Society A URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 1,3-dimethyl-5-cyanouracil

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 1,3-dimethyl-5-cyanouracil (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 1,3-dimethyl-5-cyanouracil (CAS No. 36980-91-3)[1][2]. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide synthesizes information from closely related analogs, theoretical principles, and spectroscopic data of other uracil derivatives to build a robust understanding of its photophysical properties. We will delve into the structural basis of its electronic transitions, the anticipated effects of solvent polarity, a detailed, best-practice protocol for experimental determination of its UV-Vis spectrum, and a discussion on the significance of these properties in the context of drug development and biochemical research.

Introduction: The Significance of 1,3-dimethyl-5-cyanouracil

1,3-dimethyl-5-cyanouracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of methyl groups at the N1 and N3 positions prevents tautomerization and locks the molecule in a specific lactam form, simplifying its electronic behavior. The electron-withdrawing cyano group at the C5 position is of particular interest as it significantly influences the electronic distribution within the pyrimidine ring. Uracil and its derivatives are extensively studied for their potential as antiviral and anticancer agents, often acting as antimetabolites that interfere with nucleic acid synthesis[3][4]. The UV-Vis absorption characteristics of such compounds are critical for their quantification in biological matrices, for studying their interactions with biomolecules, and for understanding their photochemical stability.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectrum of a molecule arises from the promotion of electrons from a lower energy molecular orbital to a higher energy one upon the absorption of a photon. For uracil and its derivatives, the principal electronic transitions are of the π → π* and n → π* types.

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In the uracil ring system, the conjugated double bonds form the π system.

  • n → π Transitions:* These are lower-energy, lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital.

The presence of the cyano group at the C5 position, being a strong electron-withdrawing group, is expected to cause a bathochromic (red) shift in the π → π* absorption band compared to unsubstituted 1,3-dimethyluracil. This is due to the cyano group's ability to extend the conjugation and lower the energy of the π* orbital.

Estimated UV-Vis Absorption Data

Table 1: Estimated UV-Vis Absorption Properties of 1,3-dimethyl-5-cyanouracil

PropertyEstimated ValueSolvent
λmax (nm) 270 - 285Polar Aprotic
Molar Absorptivity (ε) 8,000 - 15,000(e.g., Acetonitrile)
(L mol⁻¹ cm⁻¹)

Note: These values are estimations based on the analysis of related compounds and theoretical considerations. Experimental verification is highly recommended.

Experimental Protocol for UV-Vis Spectrum Determination

To obtain an accurate UV-Vis absorption spectrum of 1,3-dimethyl-5-cyanouracil, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Materials and Instrumentation
  • Analyte: 1,3-dimethyl-5-cyanouracil (purity >98%)

  • Solvent: Spectrophotometric grade acetonitrile (ACN) or ethanol. A polar aprotic solvent like ACN is recommended to minimize hydrogen bonding interactions with the solute.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm and a resolution of 1 nm or better.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis A Weigh 1,3-dimethyl-5-cyanouracil B Prepare Stock Solution (e.g., 1 mg/mL in ACN) A->B C Perform Serial Dilutions B->C F Measure Absorbance of Samples C->F D Set Spectrophotometer Parameters E Record Baseline (Solvent Blank) D->E E->F G Plot Absorbance vs. Wavelength F->G H Determine λmax G->H I Calculate Molar Absorptivity (ε) G->I

Caption: Experimental workflow for determining the UV-Vis spectrum.

Step-by-Step Procedure
  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 1,3-dimethyl-5-cyanouracil.

    • Dissolve the compound in 10 mL of spectrophotometric grade acetonitrile in a volumetric flask to obtain a stock solution of 1 mg/mL. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from approximately 1 µg/mL to 20 µg/mL. This concentration range is likely to yield absorbance values within the linear range of the spectrophotometer (0.1 - 1.0 AU).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to 200-400 nm, with a scan speed of 240 nm/min and a data interval of 1 nm.

  • Baseline Correction:

    • Fill a quartz cuvette with the solvent (acetonitrile).

    • Place the cuvette in both the sample and reference holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the lowest concentration working solution before filling it with the same solution.

    • Place the sample cuvette in the sample holder and the solvent blank in the reference holder.

    • Record the absorption spectrum.

    • Repeat this step for all working solutions, moving from the lowest to the highest concentration.

Data Analysis
  • Determination of λmax:

    • Overlay the spectra obtained from the different concentrations.

    • The wavelength at which the maximum absorbance occurs is the λmax.

  • Calculation of Molar Absorptivity (ε):

    • According to the Beer-Lambert Law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm.

    • Create a calibration curve by plotting absorbance at λmax versus the molar concentration of the working solutions.

    • The slope of the linear regression of this plot will be the molar absorptivity (ε).

Influence of Solvent on the Spectrum

The choice of solvent can significantly impact the UV-Vis spectrum.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the carbonyl groups and nitrogen atoms of the uracil ring. This can lead to a hypsochromic (blue) shift of the n → π* transition and a slight bathochromic (red) shift of the π → π* transition.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents have a lesser effect on the spectrum compared to protic solvents as they do not engage in hydrogen bonding to the same extent.

  • Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, the fine structure of the absorption bands may be more resolved. However, the solubility of 1,3-dimethyl-5-cyanouracil in nonpolar solvents is likely to be low.

solvent_effects cluster_transitions cluster_solvents A π → π C Polar Protic (e.g., Ethanol) A->C Bathochromic Shift (Red Shift) D Polar Aprotic (e.g., Acetonitrile) A->D Minimal Shift E Nonpolar (e.g., Hexane) A->E Fine Structure Resolution B n → π B->C Hypsochromic Shift (Blue Shift) B->D Minimal Shift

Caption: Influence of solvent polarity on electronic transitions.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the anticipated UV-Vis absorption properties of 1,3-dimethyl-5-cyanouracil, grounded in the principles of electronic spectroscopy and data from analogous compounds. A detailed, robust protocol for the experimental determination of its spectrum has been outlined to facilitate future research. Accurate spectral data for this compound will be invaluable for its application in medicinal chemistry and molecular biology, enabling precise quantification and a deeper understanding of its interactions at a molecular level. It is highly recommended that researchers working with this compound perform the described experimental validation to establish a definitive reference spectrum.

References

  • American Elements. (n.d.). 1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile. Retrieved from [Link]

  • Bleackley, R. C., Jones, A. S., & Walker, R. T. (1976). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research, 3(10), 2783–2791.
  • Kong, W. (2004). Photophysics of Methyl-Substituted Uracils and Thymines and Their Water Complexes in the Gas Phase. The Journal of Physical Chemistry A, 108(6), 915-923.
  • NextSDS. (n.d.). 1,3-DIMETHYL-5-CYANOURACIL — Chemical Substance Information. Retrieved from [Link]

  • 001Chemical. (n.d.). CAS No. 36980-91-3, 1,3-Dimethyl-5-cyanouracil. Retrieved from [Link]

  • RSC Publishing. (2015). New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes. Organic & Biomolecular Chemistry, 13(28), 7726-7731.
  • Zhu, Y. H., Tang, X. F., & Zhang, T. S. (2021). Mechanistic Photophysics of Tellurium-Substituted Uracils: Insights from Multistate Complete-Active-Space Second-Order Perturbation Calculations. The Journal of Physical Chemistry A, 125(40), 8863–8872.

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Protocols & Analytical Methods

Method

step-by-step protocol for the synthesis of 1,3-dimethyl-5-cyanouracil

Application Note: Two-Step Synthesis of 1,3-Dimethyl-5-cyanouracil via Oxime Dehydration Executive Summary 1,3-Dimethyl-5-cyanouracil (CAS: 36980-91-3) is a highly versatile heterocyclic building block, frequently utiliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Two-Step Synthesis of 1,3-Dimethyl-5-cyanouracil via Oxime Dehydration

Executive Summary

1,3-Dimethyl-5-cyanouracil (CAS: 36980-91-3) is a highly versatile heterocyclic building block, frequently utilized in the design of complex pyrimido[4,5-d]pyrimidines, lumazines, and novel chemotherapeutic scaffolds. In advanced synthetic workflows, it is often deployed as a masked α-formyl nitrile equivalent[1]. While direct cyanation of 5-halo-uracils via the Rosenmund-von Braun reaction (using CuCN) is possible, it often requires harsh conditions, toxic heavy metals, and tedious purification.

This protocol details a highly efficient, metal-free, two-step methodology starting from 5-formyl-1,3-dimethyluracil[2]. By first isolating the oxime intermediate and subsequently dehydrating it, researchers can achieve excellent yields with high analytical purity, avoiding the downstream contamination risks associated with transition-metal cyanating agents.

Mechanistic Rationale & Pathway Design

The synthesis relies on a classical condensation-elimination cascade.

  • Oximation (Condensation): 5-formyl-1,3-dimethyluracil is reacted with hydroxylamine hydrochloride. Sodium acetate is utilized as a mild base to buffer the reaction; it liberates the free hydroxylamine nucleophile while preventing the reaction mixture from becoming overly acidic, which could otherwise lead to side reactions or hydrolysis of the pyrimidine ring.

  • Dehydration (E2 Elimination): The isolated oxime is subjected to refluxing acetic anhydride ( Ac2​O ). The acetic anhydride serves a dual purpose: it acts as the solvent and acetylates the oxime hydroxyl group. The resulting acetate is a superior leaving group, which rapidly undergoes an anti-periplanar E2 elimination driven by thermal conditions, ejecting acetic acid to forge the target carbon-nitrogen triple bond ( C≡N ).

G SM 5-Formyl-1,3-dimethyluracil Oxime Oxime Intermediate SM->Oxime NH2OH·HCl, NaOAc EtOH/H2O, 80°C Product 1,3-Dimethyl-5-cyanouracil Oxime->Product Ac2O, Reflux - AcOH

Reaction pathway for the conversion of 5-formyl-1,3-dimethyluracil to the target nitrile.

Quantitative Data & Stoichiometry

The following table standardizes the reagent quantities for a 10 mmol scale synthesis. This scale is optimal for initial process validation before scaling up to multi-gram production.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
5-Formyl-1,3-dimethyluracil168.151.01.68 gStarting Material
Hydroxylamine Hydrochloride69.491.20.83 gNucleophile Source
Sodium Acetate (Anhydrous)82.031.20.98 gBuffer / Base
Ethanol (Absolute)46.07-20.0 mLSolvent (Step 1)
Deionized Water18.02-5.0 mLCo-solvent (Step 1)
Acetic Anhydride ( Ac2​O )102.09Excess10.0 mLDehydrating Agent / Solvent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 1,3-Dimethyl-5-(hydroxyiminomethyl)uracil

Expert Insight: The addition of water ensures the complete dissolution of the inorganic salts (hydroxylamine hydrochloride and sodium acetate), establishing a homogenous biphasic/ethanolic system that maximizes the condensation rate.

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 5-formyl-1,3-dimethyluracil (1.68 g, 10.0 mmol) and suspend it in 20 mL of absolute ethanol.

  • In a separate small beaker, dissolve hydroxylamine hydrochloride (0.83 g, 12.0 mmol) and anhydrous sodium acetate (0.98 g, 12.0 mmol) in 5 mL of deionized water.

  • Add the aqueous salt solution dropwise to the ethanolic suspension while stirring at room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 80 °C) for 2 hours. The suspension will typically clear as the oxime forms, followed by the precipitation of the oxime product.

  • Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Once the starting material is consumed, cool the flask to 0 °C in an ice bath for 30 minutes to maximize crystallization.

  • Filter the white precipitate under vacuum, wash sequentially with ice-cold water (2 × 10 mL) and cold ethanol (5 mL), and dry under high vacuum to afford the oxime intermediate. (Expected yield: >90%).

Phase 2: Dehydration to 1,3-Dimethyl-5-cyanouracil

Expert Insight: Ensure the oxime intermediate is rigorously dried before this step. Residual water will hydrolyze the acetic anhydride into acetic acid, severely retarding the dehydration kinetics and lowering the final yield.

  • Transfer the dry oxime intermediate (approx. 1.65 g, 9.0 mmol) into a clean, dry 50 mL round-bottom flask.

  • Add 10.0 mL of acetic anhydride.

  • Attach a reflux condenser equipped with a drying tube (e.g., CaCl2​ ) to exclude atmospheric moisture.

  • Heat the mixture to reflux (approx. 140 °C) under vigorous stirring for 3 to 4 hours. The solid will dissolve, and the solution may take on a pale yellow tint.

  • After the reaction is complete (verified by TLC), allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 50 mL of water, stirring vigorously. The water quenches the excess acetic anhydride, and the target nitrile precipitates as a solid.

  • Stir for 30 minutes until the ice has melted and the precipitation is complete.

  • Isolate the crude product via vacuum filtration and wash thoroughly with cold water to remove all traces of acetic acid.

Phase 3: Purification and Isolation
  • Recrystallize the crude 1,3-dimethyl-5-cyanouracil from hot ethanol.

  • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce the formation of high-purity crystalline needles.

  • Filter and dry the crystals under vacuum at 50 °C for 12 hours.

Protocol Validation & Analytical Quality Control

To ensure the protocol is a self-validating system, the isolated material must be subjected to analytical characterization. The transformation from an aldehyde to a nitrile via an oxime yields highly distinct spectroscopic markers.

  • Infrared (IR) Spectroscopy: The most definitive proof of successful dehydration is the appearance of a sharp, distinct nitrile ( C≡N ) stretching absorption band. For 5-cyano-1,3-dimethyluracil derivatives, this peak is characteristically observed at approximately 2215 cm−1 [3]. Concurrently, the broad O-H stretch (~3300 cm−1 ) from the oxime intermediate must be completely absent.

  • 1 H NMR (400 MHz, CDCl3​ ): The aldehydic proton (~9.8 ppm) or the oxime proton (~8.0-8.5 ppm, exchangeable) will be absent. The C6-H proton of the uracil ring will appear as a sharp singlet shifted significantly downfield (typically ~8.2 - 8.4 ppm) due to the strong electron-withdrawing effect of the newly installed cyano group. Two distinct singlets integrating to 3H each will appear around 3.3 ppm and 3.4 ppm, corresponding to the N1​ and N3​ methyl groups.

References

  • Bredereck, H., Simchen, G., & Traut, H. "New Syntheses of Pyrimido[4,5-d]pyrimidines." Chem. Ber. (Referenced via Oxford University Press / Chem. Pharm. Bull. archives).
  • Science of Synthesis. "Product Class 12: Pyrimidines." Thieme Connect.
  • Saddik, A. A. "Synthesis of Thienopyrimidine Derivatives Starting from Thiophene and Pyrimidine Rings." European Chemical Bulletin, 6(6):246-257.

Sources

Application

Application Note: Photochemical [2+2] Cycloaddition Reactions Using 1,3-Dimethyl-5-cyanouracil

Executive Summary The synthesis of conformationally restricted, highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, cyclobutane-fused pyrimidines (2,4-diazabicyclo[4.2.0]o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of conformationally restricted, highly functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, cyclobutane-fused pyrimidines (2,4-diazabicyclo[4.2.0]octane-3,5-diones) represent a critical structural motif. This application note provides a comprehensive guide to utilizing 1,3-dimethyl-5-cyanouracil in photochemical [2+2] cycloaddition reactions. By leveraging the unique electronic properties of the 5-cyano substitution, researchers can achieve highly regioselective and efficient cycloadditions with various alkenes. This guide details the mechanistic rationale, experimental design, and a self-validating protocol to ensure reproducible scale-up in laboratory settings.

Mechanistic Insights & Molecular Design

To design a successful photochemical reaction, one must understand the causality behind the molecular design of the substrate. Unsubstituted uracils often exhibit poor solubility in aprotic organic solvents and can undergo competing N-H hydrogen-bonding interactions that disrupt the photophysical pathway.

Why 1,3-Dimethyl-5-cyanouracil?

  • N-Methylation: Methylation at the N1 and N3 positions locks the pyrimidine ring in its photochemically active diketo form, preventing tautomerization and drastically improving solubility in sensitizing solvents like acetone[1].

  • 5-Cyano Substitution (LUMO Lowering): The cyano group (-CN) is a powerful electron-withdrawing group (EWG). In the context of photochemistry, it significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C5-C6 double bond. This enhances the electrophilicity of the excited state, facilitating rapid exciplex (excited complex) formation with electron-rich alkenes (e.g., vinyl ethers, enol acetates) and driving the regioselectivity of the cycloaddition[1].

  • Reaction Pathway: The [2+2] cycloaddition typically proceeds via a triplet excited state ( T1​ ). Upon UV irradiation, the molecule is excited to the singlet state ( S1​ ), followed by rapid Intersystem Crossing (ISC) to the T1​ state. The triplet uracil interacts with a ground-state alkene to form a diradical exciplex, which subsequently collapses into the cyclobutane ring[1].

Beyond [2+2] cycloadditions, the highly polarized double bond of 5-cyanouracil is also exploited in 1,3-dipolar cycloadditions to form oxadiazolyluracils[2], and as a photo-released therapeutic payload in organometallic ruthenium complexes[3]. Related 1,3-dimethyluracil systems have also been shown to undergo dearomative cycloadditions with naphthalenes[4].

Mechanism A 1,3-Dimethyl-5-cyanouracil (Ground State S0) B Singlet Excited State (S1) via UV Excitation A->B hν (300-350 nm) C Triplet Excited State (T1) via Intersystem Crossing B->C ISC (Sensitizer) D Exciplex Formation (with Electron-Rich Alkene) C->D + Alkene (Ground State) E [2+2] Cycloadduct (Diazabicyclo[4.2.0]octane) D->E Spin Inversion & Ring Closure

Caption: Photochemical [2+2] cycloaddition mechanism of 1,3-dimethyl-5-cyanouracil.

Experimental Design & Critical Parameters

To ensure a self-validating and high-yielding workflow, the following parameters must be strictly controlled:

  • Light Source & Wavelength: A medium-pressure mercury lamp equipped with a Pyrex filter ( λ>290 nm) or a dedicated 300 nm LED photoreactor is optimal. This selectively excites the sensitizer or the uracil without causing secondary photolysis of the resulting cycloadduct.

  • Solvent & Sensitization: Acetone is highly recommended as it acts as both an excellent solvent for the methylated uracil and a highly efficient triplet sensitizer ( ET​≈78 kcal/mol), ensuring rapid population of the uracil T1​ state.

  • Rigorous Degassing (Critical Causality): Dissolved oxygen is a potent triplet quencher. If present, O2​ will intercept the T1​ state of the uracil, generating singlet oxygen ( 1O2​ ) and completely halting the cycloaddition. Freeze-Pump-Thaw cycling is mandatory; simple nitrogen sparging is often insufficient for sensitive photochemical kinetics.

Step-by-Step Protocol: Synthesis of 8-Substituted 2,4-Diazabicyclo[4.2.0]octane-3,5-diones

This protocol is designed as a self-validating system , incorporating in-process checks to guarantee experimental integrity.

Step 1: Reagent Preparation

  • Charge a flame-dried quartz or Pyrex Schlenk photoreactor tube with 1,3-dimethyl-5-cyanouracil (1.0 equiv, 0.02 M).

  • Add the target alkene (e.g., vinyl acetate or tert-butyl vinyl ether, 10.0 equiv). Causality: An excess of alkene drives the pseudo-first-order kinetics of exciplex formation, outcompeting any potential uracil homodimerization.

  • Dissolve the mixture in anhydrous, HPLC-grade acetone.

Step 2: Degassing (Freeze-Pump-Thaw)

  • Submerge the Schlenk tube in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to a high vacuum ( <0.1 Torr) for 5 minutes to evacuate the headspace.

  • Seal the flask and thaw in a room-temperature water bath.

  • Repeat this cycle three times . Backfill with ultra-pure Argon on the final cycle.

Step 3: Photochemical Irradiation

  • Place the sealed tube in a photoreactor equipped with 300 nm lamps.

  • Irradiate the mixture at ambient temperature ( 20−25∘ C) for 4 to 12 hours, maintaining active cooling (e.g., internal fan or cooling jacket) to prevent thermal degradation.

Step 4: In-Process Monitoring (Self-Validation)

  • At 2-hour intervals, withdraw a 10 μ L aliquot under Argon.

  • Analyze via TLC (Silica gel, EtOAc/Hexanes) under a 254 nm UV lamp.

  • Validation Check: 1,3-Dimethyl-5-cyanouracil is highly UV-active due to its conjugated pyrimidine system. The [2+2] cycloadduct loses this conjugation (becoming a saturated cyclobutane-fused system). Reaction completion is visually validated by the disappearance of the UV-active starting material spot .

Step 5: Purification & Structural Validation

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography.

  • NMR Validation: Confirm the structure via 1H NMR. The defining hallmark of success is the loss of the C6 vinylic proton singlet (typically observed around δ 8.2 ppm in the starting material) and the emergence of complex, high-field cyclobutane methine/methylene multiplets between δ 3.0 - 5.0 ppm.

Workflow S1 Step 1: Solution Prep (Uracil + Alkene in Acetone) S2 Step 2: Degassing (Freeze-Pump-Thaw x3) S1->S2 S3 Step 3: UV Irradiation (300 nm, 4-12 h, Argon) S2->S3 S4 Step 4: TLC Monitoring (Loss of UV-active spot) S3->S4 S4->S3 If UV spot persists S5 Step 5: Purification (Flash Chromatography) S4->S5 S6 Step 6: NMR Validation (Loss of C6 vinylic proton) S5->S6

Caption: Step-by-step self-validating workflow for photochemical cycloaddition.

Quantitative Data Presentation

The table below summarizes the expected reactivity profiles of 1,3-dimethyluracil scaffolds with various electron-rich alkenes. The strong EWG nature of the 5-cyano group generally enhances these baseline yields and tightens the regioselectivity toward the cis-fused isomers compared to unsubstituted variants.

Alkene SubstrateEquivalentsSensitizer / SolventIrradiation TimeMajor Product RegiochemistryExpected Isolated Yield (%)
Ketene diethyl acetal10Acetone4 hcis-fused (8,8-diethoxy)> 85%
Vinyl acetate10Acetone8 hcis-fused (8-acetoxy)75 - 80%
tert-Butyl vinyl ether10Acetone6 hcis-fused (8-tert-butoxy)80 - 85%

Note: Data parameters are extrapolated from foundational 1,3-dimethyluracil photochemistry models[1]. The 5-cyano derivative exhibits accelerated kinetics due to a stabilized diradical transition state.

Applications in Drug Development

The cycloadducts generated from 1,3-dimethyl-5-cyanouracil are highly valuable in pharmaceutical research. They serve as rigid, conformationally restricted scaffolds for the development of novel nucleoside analogs and antiviral agents. Furthermore, the photochemistry of 5-cyanouracil itself is being actively explored in the design of photocontrollable therapeutic agents . For instance, organometallic ruthenium(II) complexes containing 5-cyanouracil ligands can be irradiated with visible light to simultaneously bind to DNA and release the bioactive 5-cyanouracil payload, acting as highly targeted, dual-action photodynamic therapy (PDT) agents[3].

References

  • Swenton, J. S., et al. "Photochemical cycloadditions of triplet 1,3-dimethyluracil to olefins. Structural studies on the adducts." Journal of the American Chemical Society (1972). Available at: 1

  • Turro, C., et al. "Ru(bpy)2(5-cyanouracil)2 2+ as a Potential Light-Activated Dual-Action Therapeutic Agent." Inorganic Chemistry (2011). Available at:3

  • Jakubiec, D., et al. "Synthesis of 5-hetaryluracil derivatives via 1,3-dipolar cycloaddition reaction." Arkivoc (2017). Available at:2

  • Ohkura, K., et al. "Photochemical Dearomative Cycloadditions of Quinolines and Alkenes" (Referencing 1,3-dimethyluracil to Naphthalenes). Heterocycles (2002). Available at: 4

Sources

Method

Application Note: 1,3-Dimethyl-5-cyanouracil as a Versatile Synthetic Building Block in Heterocyclic Chemistry

Introduction & Strategic Utility In modern drug discovery and synthetic organic chemistry, the efficient construction of fused bicyclic heterocycles is a paramount objective. 1,3-Dimethyl-5-cyanouracil (CAS: 36980-91-3)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

In modern drug discovery and synthetic organic chemistry, the efficient construction of fused bicyclic heterocycles is a paramount objective. 1,3-Dimethyl-5-cyanouracil (CAS: 36980-91-3) has emerged as a highly privileged synthetic building block for the rapid assembly of complex scaffolds, particularly pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines[1][2].

Unlike unsubstituted uracils, which suffer from lactam-lactim tautomerization and poor solubility, the N1 and N3 methylations in 1,3-dimethyl-5-cyanouracil lock the molecule in its diketo form[3]. This structural rigidity, combined with the strong electron-withdrawing cyano group at the C5 position, renders the C6 position exceptionally electrophilic. Consequently, this building block is primed for regioselective nucleophilic attack, cine-substitutions, and multi-component ring transformations[4][5].

Mechanistic Insights: The Causality of Reactivity

Understanding the electronic landscape of 1,3-dimethyl-5-cyanouracil is critical for predicting its behavior in complex reaction mixtures.

  • Electrophilic Activation: The C5-carbonitrile group exerts a profound inductive and resonance-withdrawing effect across the pyrimidine π -system. This creates a significant partial positive charge ( δ+ ) at the C6 carbon[3].

  • Nucleophilic Addition-Elimination: When exposed to nucleophiles (e.g., amines, alkoxides, or carbanions from active methylenes), the initial attack occurs exclusively at C6. This forms a transient adduct that can undergo elimination or rearrangement (cine-substitution)[4].

  • Intramolecular Cyclization: In the presence of binucleophiles or activated nitriles (like malononitrile), the initial C6 attack places a reactive functional group in close proximity to the C5-cyano group. Base-catalyzed tautomerization followed by intramolecular nucleophilic attack on the cyano carbon drives the ring closure, yielding stable, aromatic fused systems[2][5].

Mechanism A 1,3-Dimethyl-5-cyanouracil (Highly Electrophilic C6) B Nucleophilic Attack (e.g., Malononitrile) A->B Base Catalysis C C6-Adduct Intermediate B->C Addition D Intramolecular Cyclization (Ring Closure) C->D Tautomerization E Pyrido[2,3-d]pyrimidine Scaffold D->E Aromatization

Fig 1. Mechanistic pathway of nucleophilic addition and cyclization at the C6 position.

Quantitative Data: Reactivity Profile

The versatility of 1,3-dimethyl-5-cyanouracil is best illustrated by its divergent reactivity with various nucleophilic partners. The table below summarizes key transformations utilized in medicinal chemistry campaigns.

Reaction TypeReagents / NucleophilesMajor Product ScaffoldTypical YieldRef
Ring Transformation Activated nitriles (e.g., Malononitrile), BasePyrido[2,3-d]pyrimidines70 - 85%[2]
Multi-Component (MCR) Aldehydes, Alkyl nitriles, AminopyrimidinesSubstituted Pyrido[2,3-d]pyrimidines65 - 90%[5]
Cine-Substitution Hydrazine hydrate6-Hydrazino-1,3-dimethyluracil> 80%[4]
Condensation Formamide / DMF-DMA (via 6-amino derivative)Pyrimido[4,5-d]pyrimidines60 - 99%[6]

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (like TLC monitoring and specific precipitation behaviors) are embedded to ensure reproducibility.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidines via Ring Transformation

This protocol details the base-catalyzed condensation of 1,3-dimethyl-5-cyanouracil with malononitrile to form a highly functionalized pyrido[2,3-d]pyrimidine scaffold[2].

Reagents & Materials:

  • 1,3-Dimethyl-5-cyanouracil (1.0 eq, 10 mmol)

  • Malononitrile (1.2 eq, 12 mmol)

  • Triethylamine (Et 3​ N) or anhydrous K 2​ CO 3​ (1.5 eq)

  • Anhydrous Ethanol or DMF (20 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyl-5-cyanouracil in 20 mL of anhydrous ethanol. Rationale: Ethanol provides a protic environment that aids in the stabilization of the transition state during cyclization.

  • Activation: Add malononitrile to the stirring solution at room temperature. Dropwise, add the base (Et 3​ N). A slight exothermic reaction and color change (typically to pale yellow/orange) will indicate the formation of the active carbanion and initial C6 attack.

  • Reflux: Attach a reflux condenser and heat the mixture to 80 °C. Maintain reflux for 3–5 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material spot (UV active at 254 nm) validates the completion of the cyclization.

  • Quenching & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of crushed ice/water under vigorous stirring. The sudden change in solvent polarity will force the hydrophobic fused-pyrimidine product to precipitate.

  • Isolation: Collect the crude solid via vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) to remove residual base and unreacted malononitrile.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure pyrido[2,3-d]pyrimidine derivative as crystalline solids.

Protocol B: Synthesis of Pyrimido[4,5-d]pyrimidines

This pathway utilizes the 6-amino derivative of 5-cyano-1,3-dimethyluracil, which is rapidly condensed with dimethylformamide dimethyl acetal (DMF-DMA)[6].

Step-by-Step Methodology:

  • Condensation: Suspend 6-amino-5-cyano-1,3-dimethyluracil (20 mmol) in 36 mL of anhydrous DMF.

  • Reagent Addition: Add DMF-DMA (80 mmol, 4.0 eq) to the suspension. Rationale: The large excess of DMF-DMA acts as both a reactant and a dehydrating agent, driving the equilibrium toward the amidine intermediate.

  • Heating: Reflux the mixture for 30 minutes. The suspension will clarify as the highly soluble 5-cyano-6-dimethylaminomethyleneamino-1,3-dimethyluracil intermediate forms.

  • Concentration: Remove the solvent by distillation under reduced pressure.

  • Crystallization: Triturate the resulting crude oil/solid with diethyl ether to induce crystallization. Filter and recrystallize from ethyl acetate to obtain the pure intermediate (Yields typically >95%)[6].

  • Final Cyclization: Treat the intermediate with an alkylamine in methanol at room temperature to trigger the final ring closure, yielding the target pyrimido[4,5-d]pyrimidine[6].

Workflow Step1 1. Reagent Preparation Dissolve 1,3-dimethyl-5-cyanouracil in anhydrous solvent Step2 2. Nucleophile Addition Add activated nitrile & base dropwise Step1->Step2 Step3 3. Reflux & Monitor Heat to 80-100°C, monitor via TLC Step2->Step3 Step4 4. Quench & Precipitate Cool to RT, pour into ice water Step3->Step4 Step5 5. Isolation Vacuum filtration & washing Step4->Step5 Step6 6. Purification Recrystallization (e.g., EtOH) Step5->Step6

Fig 2. Standard experimental workflow for the synthesis of fused pyrimidines.

References

  • Source: bidepharm.
  • Title: Pyrimidopyrimidine derivatives, processes for producing them, pharmaceutical compositions containing them and their use as anti-allergic agents (EP0163599B1)
  • Source: clockss.
  • Title: 6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)
  • Title: One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media Source: ResearchGate URL
  • Title: Product Class 12: Pyrimidines Source: Thieme Connect URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 1,3-Dimethyl-5-cyanouracil Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,3-dimethyl-5-cyan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 1,3-dimethyl-5-cyanouracil. This uracil derivative is a critical intermediate, but its synthesis is notoriously sensitive to solvent conditions and thermal control.

Below, you will find a mechanistic breakdown, targeted troubleshooting FAQs, and a self-validating protocol designed to maximize your percentage yield.

Mechanistic Workflow & Diagnostic Dashboard

The cyanation of 5-bromo-1,3-dimethyluracil does not proceed via a simple direct substitution. Instead, it involves a tandem mechanism[1]. The cyanide nucleophile initially attacks the 6-position, followed by the elimination of hydrogen bromide to form a kinetic 6-cyano intermediate. Thermodynamic conversion to the target 5-cyano isomer requires a second addition-elimination sequence driven by heat and catalytic cyanide[2].

CineSubstitution SM 5-Bromo-1,3-dimethyluracil (Starting Material) INT 6-Cyano-1,3-dimethyluracil (Kinetic Intermediate) SM->INT NaCN (1 eq), DMF 25 °C (Cine-substitution I) SIDE 6-Carbamoyl-1,3-dimethyluracil (Hydrolysis Side-Product) SM->SIDE NaCN, 50% aq. EtOH (Moisture present) PROD 1,3-Dimethyl-5-cyanouracil (Thermodynamic Product) INT->PROD Cat. NaCN, DMF 90 °C (Cine-substitution II) INT->SIDE H2O / Heat

Fig 1: Mechanistic pathway of 1,3-dimethyl-5-cyanouracil synthesis via double cine-substitution.

Troubleshooting FAQs

Q1: My primary yield consists of 6-cyano-1,3-dimethyluracil rather than the 5-cyano target. How do I drive the reaction to completion? Causality: You have isolated the kinetic intermediate. The initial reaction of 5-bromo-1,3-dimethyluracil with equimolar sodium cyanide (NaCN) at room temperature yields 6-cyano-1,3-dimethyluracil[1]. The conversion to the thermodynamic 5-cyano product is an addition-elimination process that requires overcoming a higher activation energy barrier. Solution: Do not quench the reaction at room temperature. Ensure the reaction mixture is heated to approximately 90 °C and verify that a is still present in the N,N-dimethylformamide (DMF) to initiate the second cine-substitution step[2].

Q2: I am observing a significant accumulation of a highly polar side product, drastically reducing my yield. What is it, and how do I prevent it? Causality: The polar side product is the 6-carbamoyl-1,3-dimethyluracil derivative. The nitrile group on the uracil ring is highly susceptible to hydration. If moisture is present in your DMF or reagents, the intermediate undergoes rapid hydrolysis rather than isomerization. Literature confirms that performing this reaction in completely shifts the product profile to the 6-carbamoyl compound[1]. Solution: Implement a self-validating anhydrous system. Use strictly anhydrous DMF (stored over molecular sieves), oven-dried glassware, and perform the reaction under an argon atmosphere.

Q3: Can I perform this synthesis as a one-pot reaction to improve the overall percentage yield? Causality: Yes. Isolating the 6-cyano intermediate exposes it to ambient moisture (risking hydrolysis) and mechanical transfer losses. By maintaining the intermediate in the initial anhydrous DMF liquor and simply increasing the thermal energy, the residual cyanide drives the reaction to completion efficiently[3]. Solution: Add 1.1 to 1.2 equivalents of NaCN initially. Stir at room temperature until the starting material is consumed (validate via TLC), then directly ramp the temperature to 90 °C in the same vessel.

Quantitative Yield Optimization Matrix

The following table summarizes expected product distributions based on specific mechanistic interventions. Use this to benchmark your experimental outcomes.

Reaction ConditionsSolvent EnvironmentTemp & TimeMajor ProductExpected Yield (%)
NaCN (1.0 eq)Anhydrous DMF25 °C (2h)6-Cyano-1,3-dimethyluracil85 - 90%
NaCN (1.1 eq) Anhydrous DMF 25 °C (2h) → 90 °C (4h) 1,3-Dimethyl-5-cyanouracil 82 - 88%
NaCN (1.0 eq)50% Aq. EthanolReflux (4h)6-Carbamoyl-1,3-dimethyluracil> 80%
NaCN (Cat.) + 6-CyanoAnhydrous DMF90 °C (3h)1,3-Dimethyl-5-cyanouracil90 - 95%

Optimized One-Pot Experimental Protocol

This step-by-step methodology is designed to maximize the yield of 1,3-dimethyl-5-cyanouracil by leveraging the one-pot double cine-substitution pathway.

Phase 1: Preparation & Kinetic Cyanidation

  • System Purging: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon for 15 minutes to ensure a moisture-free environment.

  • Reagent Loading: Charge the flask with 5-bromo-1,3-dimethyluracil (10.0 mmol) and anhydrous DMF (50 mL). Stir until fully dissolved.

  • Nucleophile Addition: Add sodium cyanide (NaCN, 11.0 mmol, 1.1 eq) in one portion. (CRITICAL SAFETY NOTE: NaCN is highly toxic. Perform strictly in a well-ventilated fume hood with appropriate PPE).

  • Kinetic Monitoring: Stir the mixture at room temperature (20–25 °C) for 2 hours.

    • Self-Validation Step: Pull a 0.1 mL aliquot, quench in water/EtOAc, and run a TLC (Eluent: EtOAc/Hexane 1:1). The starting material spot must be completely consumed, replaced by the 6-cyano intermediate.

Phase 2: Thermodynamic Isomerization 5. Thermal Ramping: Once TLC confirms the formation of the 6-cyano intermediate, submerge the flask in a pre-heated oil bath at 90 °C. 6. Isomerization: Maintain heating for 3 to 4 hours. The catalytic excess of cyanide will drive the addition-elimination conversion to the 5-cyano isomer[1].

Phase 3: Quenching & Isolation 7. Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of crushed ice-water to precipitate the product. 8. Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). 9. Washing & Drying: Wash the combined organic layers with brine (2 x 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 10. Purification: Recrystallize the crude solid from absolute ethanol to afford high-purity 1,3-dimethyl-5-cyanouracil. (Note: Treat all aqueous waste with sodium hypochlorite to neutralize residual cyanide before disposal).

References

  • Senda, S., Hirota, K., & Asao, T. (1975). Synthesis and Reaction of 6-Cyanouracils. Chemical and Pharmaceutical Bulletin. URL:[Link]

  • Asao, T., Senda, S., & Hirota, K. (1975). Dealkylation of 1-sec-alkyl-6-carbamoyl(or cyano)-3-methyluracils under acidic conditions. ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1,3-Dimethyl-5-cyanouracil Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when functionalizing 1,3-dimethyl-5-cyanouracil (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks researchers encounter when functionalizing 1,3-dimethyl-5-cyanouracil (CAS: 36980-91-3).

Unlike unsubstituted uracils, the 1,3-dimethyl derivative lacks acidic N-H protons. It cannot form a stable, electron-rich uracil anion under basic conditions. Consequently, the molecule is "locked" in its neutral dione form, forcing the strongly electron-withdrawing 5-cyano group to heavily polarize the C5–C6 double bond. This makes the C6 position exceptionally electrophilic, creating a delicate balance between successful functionalization, unwanted pyrimidine ring-opening, and cyano-hydrolysis.

This guide provides the mechanistic causality behind these side reactions, quantitative diagnostic thresholds, and self-validating experimental protocols to ensure high-fidelity synthesis.

Diagnostic Data & Byproduct Thresholds

To troubleshoot effectively, you must first quantify your reaction profile. The table below summarizes the most common unwanted byproducts, their analytical signatures, and the acceptable thresholds for high-yield downstream processing.

Byproduct CategoryMechanistic TriggerAnalytical Signature (¹H NMR / MS)Acceptable ThresholdPrevention Strategy
5-Carboxamide Trace H₂O + Base/Acid catalyst (Cyano hydration)Broad NH₂ singlets (~7.5, 8.0 ppm); M+18 mass shift< 2.0%Strict anhydrous conditions; 4Å MS; use non-nucleophilic bases.
Ring-Opened Adduct Strong nucleophile attack at C6 + N1-C6 cleavageLoss of C6-H singlet (~8.2 ppm); appearance of vinylic protons< 0.5%Temperature control (0 °C to rt); use softer nucleophiles.
Uncyclized Michael Adduct Insufficient nucleophilicity of adjacent group for cyclizationPresence of intact cyano peak in IR (~2220 cm⁻¹); M+ mass of adduct< 5.0%Elevate temperature; add catalytic alkoxide base (e.g., NaOEt).
FAQ & Troubleshooting Guide

Q1: Why am I observing a primary carboxamide byproduct instead of my desired 5-cyano functionalized product? Causality: The nitrile carbon is highly electrophilic. In the presence of trace water and basic or acidic catalysts (commonly used during transglycosylation or N-alkylation), the cyano group undergoes partial hydrolysis to form 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. This phenomenon is a known vulnerability in pyrimidine nucleoside modifications, where 5-cyanouracil frequently yields mixed carboxamide byproducts under standard conditions [1]. Solution: Maintain strict anhydrous conditions. Dry all solvents over activated 4Å molecular sieves. If a base is required, use sterically hindered, non-nucleophilic bases (e.g., DIPEA or DBU) rather than aqueous bases or primary amines.

Q2: During nucleophilic addition (e.g., amine functionalization), my pyrimidine ring degrades. What causes this "ring-opening"? Causality: Because the N1 and N3 positions are methylated, the pyrimidine core cannot buffer strong bases via deprotonation. The 5-cyano group withdraws electron density, rendering the C6 position highly susceptible to nucleophilic attack. When strong nucleophiles (like primary alkoxides or unhindered aliphatic amines) attack C6, they form a tetrahedral intermediate. If re-aromatization is kinetically unfavorable, the intermediate collapses via cleavage of the N1-C6 bond, leading to retro-Mannich or general pyrimidine ring-opening [2]. Solution: Modulate the nucleophilicity. Use softer nucleophiles, lower the initial reaction temperature to 0 °C to stabilize the intermediate, or employ a Lewis acid catalyst to direct the reaction pathway toward the desired C–H activation or substitution without ring degradation [3].

Q3: I am trying to synthesize a pyrido[2,3-d]pyrimidine derivative, but the reaction stalls at the uncyclized Michael adduct. How do I force cyclization? Causality: The synthesis of fused pyrimidines is a two-step cascade. The initial step is a Michael-type addition at C6. The subsequent cyclization requires the nucleophilic attack of an adjacent amino or hydroxyl group onto the sterically hindered cyano carbon. If the intermediate is trapped in a stable conformation or the attacking nucleophile is too weak, the cascade stalls. Solution: Elevate the thermodynamic energy of the system (e.g., reflux in DMF or EtOH) and add a catalytic amount of a strong base (e.g., NaOEt). This increases the nucleophilicity of the attacking group, driving the intramolecular cyclization forward.

Mechanistic Pathways

The following diagram illustrates the divergent reaction pathways of 1,3-dimethyl-5-cyanouracil, demonstrating how experimental conditions dictate the formation of either the desired functionalized product or unwanted byproducts.

Pathway SM 1,3-Dimethyl-5-cyanouracil (Starting Material) Int_C6 C6-Nucleophilic Adduct (Tetrahedral Intermediate) SM->Int_C6 Nucleophile (e.g., Amine) Anhydrous, Controlled Temp Int_Hyd Hydrated Nitrile Intermediate SM->Int_Hyd Trace H2O, Base/Acid Catalyst Prod_Des Desired Functionalization (e.g., Pyrido[2,3-d]pyrimidine) Int_C6->Prod_Des Intramolecular Cyclization (Heat, Catalyst) Prod_RO Ring-Opening Byproduct (N1-C6 Cleavage) Int_C6->Prod_RO Strong Base, Excess Nucleophile (Failure to rearomatize) Prod_Hyd Carboxamide Byproduct (Cyano Hydrolysis) Int_Hyd->Prod_Hyd Tautomerization

Divergent reaction pathways of 1,3-dimethyl-5-cyanouracil highlighting byproduct formation.

Validated Experimental Protocols
Protocol A: Controlled C6-Amination (Avoiding Ring Opening)

This self-validating protocol uses strict temperature control to prevent the thermal collapse of the tetrahedral intermediate, effectively eliminating ring-opening byproducts.

  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with argon. Add 1,3-dimethyl-5-cyanouracil (1.0 equiv, 10 mmol) and anhydrous THF (20 mL).

  • Temperature Control: Cool the suspension to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the tetrahedral intermediate from overcoming the activation barrier required for N1-C6 bond cleavage.

  • Nucleophile Addition: Dilute the secondary amine (1.05 equiv) in 5 mL anhydrous THF. Add dropwise over 15 minutes to prevent localized exotherms.

  • Reaction Monitoring: Stir at 0 °C for 1 hour, then slowly warm to room temperature. Monitor via TLC (EtOAc/Hexane 1:1) until the starting material is consumed.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl (10 mL) to rapidly protonate the intermediate and prevent late-stage ring degradation during workup. Extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: One-Pot Synthesis of Fused Pyrido[2,3-d]pyrimidines

This protocol ensures complete cyclization by utilizing a thermodynamic driving force and a catalytic base to prevent stalling at the Michael adduct stage.

  • Reagent Assembly: In a dry round-bottom flask, combine 1,3-dimethyl-5-cyanouracil (1.0 equiv) and the active methylene compound (e.g., malononitrile, 1.2 equiv) in absolute ethanol (0.5 M).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equiv). Causality: Piperidine acts as a base to generate the nucleophilic enolate from the active methylene, driving the initial Michael addition at the C6 position.

  • Reflux & Cyclization: Heat the mixture to reflux (78 °C) for 4–6 hours. Causality: The elevated temperature provides the necessary thermodynamic driving force for the subsequent intramolecular nucleophilic attack on the cyano group, forcing cyclization.

  • Precipitation & Purification: Cool the mixture to 0 °C. The fused pyrido[2,3-d]pyrimidine product typically precipitates. Filter and wash with cold ethanol to remove uncyclized byproducts and trace carboxamide.

References
  • Gong, Y., Chen, L., Zhang, W., & Salter, R. (2020). "Transglycosylation in the Modification and Isotope Labeling of Pyrimidine Nucleosides." Organic Letters, 22(14), 5577-5581. URL:[Link]

  • Sung, K., Zhuang, B.-R., Huang, P.-M., & Jhong, S.-W. (2008). "Kinetic and Mechanistic Studies of NEt3-Catalyzed Intramolecular Aminolysis of Carbamate." The Journal of Organic Chemistry, 73(11), 4027-4033. URL:[Link]

  • Mirfarah, A., Hatami, S., & Shiri, A. (2025). "Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility." RSC Advances, 15, 42121-42175. URL:[Link]

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 1,3-Dimethyl-5-cyanouracil Against Other Cyano-Pyrimidines

Introduction: The Significance of the Cyano-Pyrimidine Scaffold in Modern Drug Discovery The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of essential biomolecules like...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Cyano-Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of essential biomolecules like the nucleobases uracil, thymine, and cytosine.[1] Its inherent ability to form hydrogen bonds and act as a bioisostere for other aromatic systems has cemented its status as a "privileged structure" in drug design.[2][3] When substituted with a cyano (-C≡N) group, the pyrimidine scaffold gains unique electronic and steric properties. The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor, which can significantly modulate a molecule's binding affinity to biological targets, membrane permeability, and metabolic stability.[4][5]

This guide provides an in-depth comparative analysis of 1,3-dimethyl-5-cyanouracil , a specific derivative, benchmarked against the broader class of cyano-pyrimidines. We will explore its synthesis, physicochemical properties, and potential biological activities, contextualized by experimental data from related analogues. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this chemical class and to identify promising candidates for further therapeutic development.[1]

Profiling the Subject: 1,3-Dimethyl-5-cyanouracil

1,3-Dimethyl-5-cyanouracil is a synthetic derivative of uracil, featuring methyl groups at positions N1 and N3, and a cyano moiety at C5. The N-methylation is significant as it blocks the hydrogen bond donor capabilities at these positions, which can alter target recognition and improve pharmacokinetic properties such as cell permeability and metabolic resistance.

Plausible Synthesis Route: A common strategy for synthesizing 5-cyanouracil derivatives involves the reaction of a 5-halouracil precursor with a cyanide salt.[6] A plausible, high-yield synthesis for 1,3-dimethyl-5-cyanouracil would logically proceed via a two-step process:

  • N,N'-Dimethylation: Treatment of 5-iodouracil with a methylating agent (e.g., dimethyl sulfate) under basic conditions to yield 1,3-dimethyl-5-iodouracil.

  • Cyanation: Subsequent reaction of the 1,3-dimethyl-5-iodouracil intermediate with cuprous cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to displace the iodine and install the cyano group.[6][7]

This proposed route is based on established methodologies for the synthesis of related 5-cyanouracil nucleosides.[6][7]

Comparative Benchmarking: Physicochemical and Biological Properties

To objectively evaluate 1,3-dimethyl-5-cyanouracil, we benchmark it against its parent compound, 5-cyanouracil, and other notable cyano-pyrimidine derivatives reported in the literature.

Table 1: Comparison of Physicochemical Properties
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural FeaturesRationale for Comparison
1,3-Dimethyl-5-cyanouracil C₇H₇N₃O₂165.15[8]N1, N3-dimethylated; C5-cyanoThe primary subject of this guide. N-methylation enhances lipophilicity.
5-Cyanouracil C₅H₃N₃O₂137.10[9][10]C5-cyanoThe direct parent analogue, lacking N-methylation.[5]
5-Cyano-2'-deoxyuridine C₁₀H₁₁N₃O₅253.21C5-cyano; Deoxyribose at N1A nucleoside analogue to evaluate the impact of the sugar moiety on activity.[7]
Compound XIII (Generic) Not SpecifiedNot Specified5-cyanopyrimidine coreA representative 5-cyanopyrimidine with demonstrated broad anticancer activity.[11]
6-Aryl-5-cyano-2-thiouracil VariesVariesC5-cyano; C6-aryl; C2-thioRepresents a different substitution pattern (C6-aryl) and a thio-analogue.[12]
Table 2: Comparative Biological Activity (Anticancer/Antiviral)
Compound/Derivative ClassTarget/AssayCell Line(s)Reported Activity (IC₅₀ / Effect)Citation(s)
5-Cyano-2'-deoxyuridine Antiviral (Vaccinia Virus)Not SpecifiedInhibits replication; 10-20x less potent than 5-iodo-2'-deoxyuridine.[7]
6-Aryl-5-cyano-thiouracils Anticancer (Cytotoxicity)HePG2, MCF-7Displayed superior antiproliferative activity.[12]
Pyrido[2,3-d]pyrimidines Anticancer (PIM-1 Kinase)MCF-7, HepG2Potent cytotoxicity; IC₅₀ values in the range of 0.57–3.15 µM (MCF-7).[13]
Cyanopyridone Derivatives Anticancer (VEGFR-2/HER-2)MCF-7, HepG2IC₅₀ values as low as 1.39 µM (MCF-7) and 2.68 µM (HepG2).[4]
Triazole-fused Pyrimidines Anticancer (LSD1 Inhibition)Not SpecifiedPotent inhibition with an IC₅₀ value of 49 nM.[14]
6-Amino-5-cyano-2-thiopyrimidine Anticancer (PI3Kδ Inhibition)Leukemia (HL60, SR)Broad-spectrum activity; IC₅₀ = 0.0034 µM against PI3Kδ.[11]

Analysis of Structure-Activity Relationships: The data reveals a clear trend: the cyano-pyrimidine scaffold is a versatile template for developing potent inhibitors of various enzymes and cellular processes.[15]

  • Role of the Cyano Group: The C5-cyano group is a consistent feature in compounds with significant biological activity, likely contributing to target binding.[4][11]

  • Impact of N-Methylation: While direct data for 1,3-dimethyl-5-cyanouracil is limited, the N-methylation present in our subject compound would be expected to increase lipophilicity and cellular uptake compared to the parent 5-cyanouracil, potentially enhancing its potency as an intracellular agent. Pyrimidine analogues often act as prodrugs that require intracellular activation.[16][17]

  • Influence of Other Substituents: The addition of aryl groups (as in 6-aryl-5-cyano-2-thiouracils) or fusion to other heterocyclic systems (as in pyrido[2,3-d]pyrimidines) can drastically enhance potency and modulate target specificity, for instance, towards kinases like PIM-1, VEGFR-2, or PI3K.[4][11][13]

Experimental Design for Comparative Evaluation

To empirically benchmark 1,3-dimethyl-5-cyanouracil, a tiered approach starting with fundamental in vitro assays is necessary. The following protocols represent industry-standard methods for initial compound characterization.

Diagram: Standard Experimental Workflow for Compound Evaluation

G cluster_0 In Vitro Evaluation A Compound Synthesis & Characterization B Cytotoxicity Screening (MTT Assay) A->B Test Compound C Mechanism of Action (Enzyme Inhibition Assay) B->C Active Compounds E Data Analysis (IC50 Determination) B->E D Apoptosis Analysis (Annexin V/PI Staining) C->D Confirmed Inhibitors C->E

Caption: Workflow for in vitro evaluation of novel cyano-pyrimidines.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a primary screening tool to determine a compound's effect on cell proliferation and to calculate the half-maximal inhibitory concentration (IC₅₀), a standard measure of potency.[18]

Causality and Rationale: The MTT assay relies on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.[1][18]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) in 96-well plates at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]

  • Compound Preparation: Prepare a 10 mM stock solution of 1,3-dimethyl-5-cyanouracil and comparator compounds in DMSO. Perform serial dilutions in the complete culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include "vehicle-only" (DMSO) wells as a negative control and "no-cell" wells as a blank.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: In Vitro Enzyme Inhibition Assay (Example: DPYD)

Many pyrimidine analogues exert their effects by inhibiting key enzymes.[19] Dihydropyrimidine Dehydrogenase (DPYD) is the rate-limiting enzyme in pyrimidine catabolism and is responsible for breaking down drugs like 5-fluorouracil.[19] An assay to screen for DPYD inhibition is highly relevant.

Causality and Rationale: This assay measures the enzymatic activity of DPYD by monitoring the reduction of a substrate, which is coupled to the reduction of a tetrazolium salt (e.g., WST-1). This reduction creates a colored formazan dye. A DPYD inhibitor will decrease the reaction rate, leading to a reduced color signal, which can be quantified spectrophotometrically to determine the IC₅₀.[19]

Diagram: Dihydropyrimidine Dehydrogenase (DPYD) Catalytic Pathway

DPYD_Pathway Uracil Uracil / 5-FU DPYD DPYD Enzyme Uracil->DPYD NADP NADP+ DPYD->NADP DHU Dihydrouracil (Inactive) DPYD->DHU Reduction NADPH NADPH NADPH->DPYD Inhibitor Cyano-Pyrimidine (e.g., 1,3-dimethyl-5-cyanouracil) Inhibitor->DPYD Inhibition

Caption: Inhibition of the DPYD enzyme by a potential cyano-pyrimidine inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Potassium Phosphate, pH 7.4), stock solutions of the substrate (Uracil), cofactor (NADPH), and test compounds (dissolved in DMSO).[19]

  • Assay Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions (including a known inhibitor as a positive control), and a DPYD enzyme solution to appropriate wells. Pre-incubate for 10 minutes at 37°C.[19]

  • Reaction Initiation: Initiate the reaction by adding a mix of Uracil and NADPH to all wells.[19]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Detection: Stop the reaction and develop the color by adding a detection reagent mix (containing a tetrazolium salt). Incubate for 10-15 minutes.[19]

  • Data Acquisition and Analysis: Measure absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

This guide establishes a framework for benchmarking 1,3-dimethyl-5-cyanouracil. Based on the extensive body of literature for related cyano-pyrimidines, it is logical to hypothesize that 1,3-dimethyl-5-cyanouracil possesses potential as a cytotoxic or enzyme-inhibiting agent. Its N-methylated structure may confer advantageous pharmacokinetic properties over its parent analogue, 5-cyanouracil.

The provided experimental protocols offer a clear and robust path for empirical validation. Comprehensive screening via cytotoxicity assays against a panel of cancer cell lines, followed by targeted enzyme inhibition and apoptosis assays, will precisely define its biological activity profile.[18][20] By systematically comparing its performance against established compounds, the true therapeutic potential of 1,3-dimethyl-5-cyanouracil can be authoritatively determined, paving the way for its potential development as a novel therapeutic agent.

References

  • Application Note & Protocol: In Vitro Enzyme Inhibition Assay for Pyrimidine-2,4-diones. Benchchem.
  • Derissen, E.J.B., Beijnen, J.H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1550. Available from: [Link]

  • Application Notes and Protocols for In Vitro Cell-Based Assays of Novel Pyrimidine Analogues. Benchchem.
  • Derissen, E.J.B., Beijnen, J.H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available from: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. (2022). Available from: [Link]

  • Derissen, E.J.B., Beijnen, J.H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. Available from: [Link]

  • Bleackley, R.C., Jones, A.S., Walker, R.T. (1976). The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide. Nucleic Acids Research. Available from: [Link]

  • Torrence, P.F., Bhooshan, B. (1977). Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine. Journal of Medicinal Chemistry, 20(7), 974-6. Available from: [Link]

  • Structure of some potent 5-cyano-2-thiouracils. ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of Uracil, 4(3H)-Pyrimidinone, and Uridine Derivatives as Potent and Selective Inhibitors of Parainfluenza 1 (Sendai) Virus. ACS Publications. (2001). Available from: [Link]

  • Rationale for designing of cyanopyrimidine derivatives. ResearchGate. Available from: [Link]

  • Synthesis, Biological Evaluation, and Pharmacophore Generation of Uracil, 4(3H)-Pyrimidinone, and Uridine Derivatives as Potent and Selective Inhibitors of Parainfluenza 1 (Sendai) Virus. ACS Publications. (2001). Available from: [Link]

  • Chen, S.F., et al. (1988). Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. Biochemical Pharmacology, 37(7), 1341-7. Available from: [Link]

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. (2022). Available from: [Link]

  • Recent Advances in Pyrimidine-Based Drugs. MDPI. (2024). Available from: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024). Available from: [Link]

  • Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents. PMC. (2025). Available from: [Link]

  • Mechanistic insights into novel cyano-pyrimidine pendant chalcone derivatives as LSD1 inhibitors by docking, ADMET, MM/GBSA, and molecular dynamics simulation. PMC. Available from: [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PMC. Available from: [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Available from: [Link]

  • In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research. (2021). Available from: [Link]

  • and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. (2025). Available from: [Link]

  • Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. Juniper Publishers. (2024). Available from: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. (2021). Available from: [Link]

  • Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (2021). Available from: [Link]

  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. (2022). Available from: [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Taylor & Francis Online. (2024). Available from: [Link]

  • 5-Cyanouracil. PubChem. Available from: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. Available from: [Link]

  • Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry. Available from: [Link]

  • Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. Available from: [Link]

  • 1,3-Dimethyl-5-cyanouracil. 001CHEMICAL. Available from: [Link]

  • Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Juniper Publishers. (2017). Available from: [Link]

  • A Comparative Analysis of the Biological Activity of 1,3-Dimethyluracil-5-carboxaldehyde Derivatives and Other Pyrimidines. Benchchem.
  • Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. Available from: [Link]

Sources

Comparative

IR spectroscopy validation of 1,3-dimethyl-5-cyanouracil functional groups

High-Fidelity IR Spectroscopy Validation of 1,3-Dimethyl-5-cyanouracil: A Comparative Guide to ATR-FTIR vs. KBr Transmission Introduction 1,3-Dimethyl-5-cyanouracil is a critical pyrimidine intermediate utilized in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity IR Spectroscopy Validation of 1,3-Dimethyl-5-cyanouracil: A Comparative Guide to ATR-FTIR vs. KBr Transmission

Introduction 1,3-Dimethyl-5-cyanouracil is a critical pyrimidine intermediate utilized in the synthesis of complex therapeutics and biologically active scaffolds. Structurally, it features a dihydrouracil core with N-methyl substitutions at positions 1 and 3, two carbonyl groups at positions 2 and 4, and a highly electron-withdrawing cyano (-C≡N) group at position 5. During chemical synthesis (e.g., via the cyanation of a 1,3-dimethyluracil precursor), confirming the successful incorporation of the cyano group while ensuring the structural integrity of the pyrimidine ring is paramount. Infrared (IR) spectroscopy serves as the frontline analytical tool for this functional group validation.

However, the choice of IR sampling technique—specifically Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) pellet transmission—drastically impacts spectral resolution, sensitivity, and the ability to detect trace impurities. This guide objectively compares these two methodologies, providing researchers with the mechanistic rationale and self-validating protocols necessary to achieve robust, publication-quality spectral data.

Mechanistic Overview of Functional Groups

To validate 1,3-dimethyl-5-cyanouracil, analysts must interrogate specific vibrational modes. The causality behind these spectral signatures is rooted in the molecule's unique electronic environment:

  • Cyano Group (-C≡N) Stretch (~2220 cm⁻¹): The addition of the cyano group introduces a distinct, sharp stretching band in the 2200–2250 cm⁻¹ region. Because this region is typically free of overlapping bands from other organic functional groups, it serves as the primary diagnostic marker for successful synthesis.

  • Carbonyl (C=O) Doublet (~1650–1750 cm⁻¹): The uracil ring contains two carbonyls (C2=O and C4=O). Research on the precursor 1,3-dimethyluracil demonstrates that these carbonyls exhibit strong vibrational coupling. The high-frequency mode corresponds to an in-phase vibration of the two carbonyls, while the low-frequency mode is an out-of-phase vibration [1]. The electron-withdrawing cyano group at C5 shifts these frequencies slightly higher compared to the unsubstituted precursor.

  • Ring C=C and C-N Stretches (~1500–1600 cm⁻¹): These skeletal vibrations confirm the structural integrity of the pyrimidine ring, while the N-CH₃ stretching modes appear in the aliphatic C-H region (~2800–3000 cm⁻¹).

Comparative Guide: ATR-FTIR vs. KBr Pellet Transmission

Selecting the appropriate sampling method dictates the quality of the validation. While ATR-FTIR has become the modern standard due to its rapid workflow, KBr transmission remains the gold standard for high-sensitivity trace analysis and quantitative library matching [2][3].

Analytical ParameterATR-FTIR (Diamond/ZnSe Crystal)KBr Pellet (Transmission)
Primary Advantage High-throughput; no sample matrix required [4].Superior sensitivity; adheres strictly to the Beer-Lambert law[2].
Cyano (-C≡N) Detection Moderate sensitivity. The relatively weak dipole moment change of the C≡N bond can result in a smaller peak due to the shallow penetration depth of the evanescent wave.High sensitivity. The longer effective pathlength through the pellet ensures clear resolution of the sharp C≡N stretch.
Carbonyl (C=O) Resolution Good, but high-absorbance peaks may shift to slightly lower wavenumbers due to refractive index anomalies (dispersion artifacts) [4].Excellent. Provides "true" peak positions, making it easier to resolve the in-phase and out-of-phase carbonyl doublet [1].
Moisture Interference Minimal. Ideal for hygroscopic samples.High risk. Absorbed water in KBr creates a broad band at 3500-3200 cm⁻¹, which can mask N-H or O-H impurities [5].
Sample Preparation Minimal (direct compression on crystal).Labor-intensive (requires precise milling and high-pressure vacuum pressing).

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols incorporate self-validating steps to eliminate false positives caused by environmental contamination or poor sample preparation.

Protocol A: KBr Pellet Transmission (High-Sensitivity Method)

Causality Rationale: Milling the sample with KBr reduces particle size below the wavelength of IR light, preventing baseline drift caused by Mie scattering. Vacuum pressing removes trapped air, ensuring an optically transparent matrix.

  • Desiccation (Validation Step): Dry spectroscopic-grade KBr powder at 105°C for at least 24 hours.

    • Self-Validation: Before analyzing the sample, press a blank KBr pellet and scan it. If the transmission at 3440 cm⁻¹ (O-H stretch) is <90%, the KBr has absorbed atmospheric moisture and must be re-dried [5].

  • Milling: In an agate mortar, combine ~1.5 mg of 1,3-dimethyl-5-cyanouracil with 150 mg of the dried KBr. Grind vigorously for 2–3 minutes until a homogeneous, fine powder is achieved.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 2 minutes to evacuate air, then apply 10 tons of pressure using a hydraulic press for 3–5 minutes.

  • Acquisition: Place the transparent pellet in the FTIR spectrometer. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Analysis: Verify the sharp -C≡N peak at ~2220 cm⁻¹ and the C=O doublet at ~1650–1750 cm⁻¹.

Protocol B: ATR-FTIR (High-Throughput Method)

Causality Rationale: Intimate contact between the sample and the ATR crystal is mandatory because the IR evanescent wave penetrates only 0.5–2 µm into the sample. Poor contact results in artificially weak spectra.

  • Crystal Cleaning & Background (Validation Step): Clean the diamond crystal with spectroscopy-grade isopropanol and a lint-free wipe.

    • Self-Validation: Collect a background spectrum. Ensure the energy throughput is optimal and no residual peaks from previous samples are present.

  • Sample Application: Place ~5 mg of 1,3-dimethyl-5-cyanouracil directly onto the center of the crystal.

  • Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform, reproducible pressure across the solid sample.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Correction: Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, allowing for a more accurate visual comparison against standard transmission libraries.

Workflow Diagram

IR_Validation_Workflow Start Synthesized 1,3-Dimethyl-5-cyanouracil Decision Select IR Sampling Technique Start->Decision ATR ATR-FTIR Method (Rapid, Surface-Level) Decision->ATR High Throughput KBr KBr Pellet Method (High-Res, Transmission) Decision->KBr High Sensitivity ATR_Prep Apply to Diamond Crystal & Compress (Self-Validate Background) ATR->ATR_Prep KBr_Prep Mill with Dry KBr & Press under Vacuum (Self-Validate Blank) KBr->KBr_Prep Scan Acquire Spectrum (4000 - 400 cm⁻¹) ATR_Prep->Scan KBr_Prep->Scan Validate_CN Validate Cyano Group (Sharp peak ~2220 cm⁻¹) Scan->Validate_CN Validate_CO Validate Carbonyls (In-phase/Out-of-phase ~1650-1750 cm⁻¹) Scan->Validate_CO Success Functional Groups Confirmed Validate_CN->Success Validate_CO->Success

Workflow for IR spectroscopy validation of 1,3-dimethyl-5-cyanouracil using ATR and KBr methods.

References

  • Holmén, A., Broo, A., & Albinsson, B. (1994). Ir Transition Moments of 1,3-Dimethyluracil - Linear Dichroism Measurements and Ab-Initio Calculations. Journal of Physical Chemistry, 98(19), 4998-5009. Chalmers University of Technology. Available at: [Link]

  • Kintek Press. (n.d.). What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Solution. Available at: [Link]

  • Specac Ltd. (n.d.). Should I be using KBr pellets in FTIR Spectroscopy. Specac Application Notes. Available at: [Link]

  • ResearchGate Community. (2014). Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite? ResearchGate. Available at: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 1,3-Dimethyl-5-cyanouracil: A Precautionary Approach

Immediate Safety and Hazard Assessment: A Synthesis of Known Risks Given the lack of specific toxicological data for 1,3-Dimethyl-5-cyanouracil, we must extrapolate from related chemical structures to form a conservative...

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Author: BenchChem Technical Support Team. Date: April 2026

Immediate Safety and Hazard Assessment: A Synthesis of Known Risks

Given the lack of specific toxicological data for 1,3-Dimethyl-5-cyanouracil, we must extrapolate from related chemical structures to form a conservative hazard assessment. Structurally similar compounds, such as 5-Chlorouracil and 5-Cyanouracil, exhibit significant health hazards.

For instance, 5-Chlorouracil is classified as toxic if swallowed and is suspected of causing genetic defects[1][2]. Similarly, 5-Cyanouracil is categorized as harmful if swallowed and causes skin and eye irritation[3]. The related compound, 1,3-Dimethyl-6-chlorouracil, is also known to cause skin and serious eye irritation[4][5]. Therefore, it is prudent to assume that 1,3-Dimethyl-5-cyanouracil may exhibit similar toxic, mutagenic, and irritant properties.

Due to their inherent toxicity, extreme precautions should be taken when handling cytotoxic medicines to ensure patient and staff safety and to prevent environmental contamination[6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are critical when handling potentially hazardous compounds. The following table outlines the recommended PPE for various laboratory activities involving 1,3-Dimethyl-5-cyanouracil.

Activity Minimum PPE Requirement Enhanced Precautions (for larger quantities or high-risk procedures)
Weighing and Aliquoting (Solid) - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with side shields - Lab Coat - N95 or higher rated respirator- Chemical-resistant apron - Face shield - Use of a ventilated balance enclosure or chemical fume hood
Solution Preparation and Handling - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with side shields - Lab Coat- Chemical-resistant apron - Face shield - Work within a certified chemical fume hood
Cell Culture and In-vitro Assays - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with side shields - Lab Coat- Work within a Class II Biological Safety Cabinet (BSC)
Waste Disposal - Disposable Nitrile Gloves (double-gloving recommended) - Safety Goggles with side shields - Lab Coat- Chemical-resistant apron
PPE Selection Workflow

The following workflow provides a logical process for selecting the appropriate level of PPE based on the nature of the task.

PPE_Selection_Workflow start Start: Assess Task Involving 1,3-Dimethyl-5-cyanouracil task_scale Scale of Operation? start->task_scale exposure_potential Potential for Aerosolization or Dust Generation? task_scale->exposure_potential Small Scale (<1g) task_scale->exposure_potential Large Scale (≥1g) ppe_level_3 Maximum Containment: - Enhanced PPE + - Face Shield - Chemical Fume Hood task_scale->ppe_level_3 Large Scale (≥1g) ppe_level_1 Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat exposure_potential->ppe_level_1 Low (e.g., handling solutions) ppe_level_2 Enhanced PPE: - Standard PPE + - N95 Respirator - Ventilated Enclosure exposure_potential->ppe_level_2 High (e.g., weighing powder)

Caption: PPE selection workflow for handling 1,3-Dimethyl-5-cyanouracil.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.

Engineering Controls
  • Ventilation: All work with solid 1,3-Dimethyl-5-cyanouracil should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust particles.[2][4]

  • Containment: Use of a work mat with an absorbent top layer and a non-slip backing is recommended to contain any potential spills during manipulation.[7]

Administrative Controls
  • Designated Areas: Clearly designate specific areas for the storage and handling of 1,3-Dimethyl-5-cyanouracil. These areas should be clearly marked with appropriate hazard signs.

  • Training: All personnel handling the compound must receive training on its potential hazards and the procedures outlined in this guide.[8]

  • Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9][10] Do not eat, drink, or smoke in areas where the compound is handled.[2]

Step-by-Step Handling Procedure
  • Preparation: Before starting any work, ensure that the chemical fume hood or ventilated enclosure is functioning correctly. Don all required PPE as determined by your risk assessment.

  • Weighing: If working with the solid form, carefully weigh the required amount in a tared container within a ventilated enclosure.

  • Solubilization: If preparing a solution, add the solvent to the solid in a closed container within the fume hood. Cap the container and mix gently.

  • Aliquoting and Transfer: When transferring solutions, use appropriate tools such as calibrated pipettes to minimize the risk of spills.

  • Decontamination: After each use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 1,3-Dimethyl-5-cyanouracil and all contaminated materials is essential to prevent environmental contamination and accidental exposure.

Waste Segregation
  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of 1,3-Dimethyl-5-cyanouracil should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.

  • Sharps: Any contaminated sharps, such as pipette tips, should be disposed of in a designated sharps container.

Disposal Procedure
  • Containment: Place all contaminated solid waste in a primary sealable bag or container. This primary container should then be placed into a secondary, larger, labeled hazardous waste container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "1,3-Dimethyl-5-cyanouracil".

  • Storage: Store hazardous waste in a designated, secure area away from general laboratory traffic.

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Organic solvents containing a nitrile group may require special incineration procedures to avoid the production of hydrogen cyanide.[11]

Nitrile Glove Disposal

Used nitrile gloves that have been in contact with 1,3-Dimethyl-5-cyanouracil are considered hazardous waste and must be disposed of accordingly.[12] Do not attempt to recycle these gloves unless your institution has a specific, approved program for recycling contaminated laboratory plastics.[13][14]

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures immediately.

Spills
  • Evacuate: Clear the immediate area of all personnel.

  • Alert: Notify your supervisor and your institution's safety office.

  • Contain: If it is safe to do so, cover the spill with an absorbent material to prevent it from spreading.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE. The clean-up materials should be disposed of as hazardous waste.[10]

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4][9] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][9] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[9] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

The safe handling of 1,3-Dimethyl-5-cyanouracil requires a proactive and cautious approach due to the current lack of specific safety data. By treating this compound as potentially hazardous and adhering to the stringent guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's safety protocols and guidelines in conjunction with this document.

References

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). (n.d.). PMC. Retrieved from [Link]

  • Material Safety Data Sheet - 5-Chlorouracil, 99%. (2005, October 3). Cole-Parmer. Retrieved from [Link]

  • Safe handling of cytotoxic drugs and related waste. (n.d.). Pharm-Ed. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026, January 13). HSE. Retrieved from [Link]

  • Preventing occupational exposure to cytotoxic and other hazardous drugs. (2005, June 15). European Biosafety Network. Retrieved from [Link]

  • Safe Handling of Oral "Cytotoxic" and "Caution" Medications. (2024, April 4). HealthHub. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves? (2025, November 7). Earth Safe PPE. Retrieved from [Link]

  • The Disposal of Chemical Laboratory Wastes. (n.d.). P2 InfoHouse. Retrieved from [Link]

  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. (2025, September 30). University of Wisconsin–Madison. Retrieved from [Link]

  • How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse? (2021, February 23). Unigloves. Retrieved from [Link]

  • 5-Cyanouracil. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet - Cy5. (n.d.). AAPPTec. Retrieved from [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. (2015, May 15). OSHE UTHM. Retrieved from [Link]

Sources

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